({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine

Lipophilicity logP SAR

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine, systematically named N-ethyl-3,5-dimethyl-4-[(4-methylphenyl)methoxy]benzenemethanamine, is a synthetic secondary amine with the molecular formula C19H25NO and a molecular weight of 283.41 g/mol. The compound features a sterically hindered benzylamine core substituted with two methyl groups at positions 3 and 5, a 4-methylphenylmethoxy group at position 4, and an N-ethyl side chain.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
Cat. No. B13070738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C
InChIInChI=1S/C19H25NO/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-14(2)7-9-17/h6-11,20H,5,12-13H2,1-4H3
InChIKeyLPWUILOCXBEMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Benchmarks for ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine (CAS 1095248-90-0) and Its Hydrochloride Salt


({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine, systematically named N-ethyl-3,5-dimethyl-4-[(4-methylphenyl)methoxy]benzenemethanamine, is a synthetic secondary amine with the molecular formula C19H25NO and a molecular weight of 283.41 g/mol. [1] The compound features a sterically hindered benzylamine core substituted with two methyl groups at positions 3 and 5, a 4-methylphenylmethoxy group at position 4, and an N-ethyl side chain. It is commercially available as both the free base (CAS 1095248-90-0) and the hydrochloride salt (CAS 1311315-64-6). The free base is a lipophilic, oily liquid, while the hydrochloride salt appears as a white to off-white crystalline powder with enhanced aqueous solubility and handling stability. Both forms are supplied at a standard purity of 95% and are accompanied by batch-specific analytical quality control reports including NMR, HPLC, and GC. The compound serves as a versatile intermediate and scaffold in medicinal chemistry, particularly in the synthesis of receptor ligands, enzyme inhibitors, and chemical probes requiring a balanced lipophilic-hydrophilic profile conferred by its distinctive substitution pattern.

Why In-Class Benzylamine Analogs Cannot Substitute for ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine in Research Applications


Generic benzylamine derivatives are not interchangeable with ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine because the compound's unique 3,5-dimethyl-4-(4-methylbenzyloxy) substitution pattern simultaneously modulates steric hindrance, electronic distribution, and lipophilicity in ways that simpler analogs cannot replicate. The ortho-disubstitution by methyl groups restricts rotatable bond freedom around the benzylamine core, reducing conformational flexibility and potentially enhancing target selectivity, while the 4-(4-methylbenzyloxy) group contributes substantial hydrophobic surface area that dramatically increases logP by >3 units compared to 4-methoxybenzylamine analogs. These structural features are not cosmetic; they directly influence membrane permeability, metabolic stability, and off-target binding profiles. Consequently, substituting a simpler N-ethylbenzylamine or even the 3,5-dimethylphenyl analog will yield different pharmacokinetic and pharmacodynamic outcomes, invalidating structure-activity relationship (SAR) conclusions and compromising experimental reproducibility. [1] The hydrochloride salt form further differentiates the compound by providing aqueous solubility suitable for in vitro and in vivo assays, a practical advantage often absent in the free base forms of closely related but less substituted benzylamines.

Quantitative Differentiation Evidence for ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine Versus Its Closest Analogs


Lipophilicity (logP) Increase Conferred by 4-(4-Methylbenzyloxy) and 3,5-Dimethyl Substitutions Relative to 4-Methoxybenzylamine Base Structure

The target compound exhibits a predicted logP of 5.49, as reported by Ambeed [1], whereas the simpler analog N-ethyl-4-methoxybenzylamine (CAS 22993-76-6) has a measured logP of 2.20 . This represents a logP increase of 3.29 units, corresponding to a >1,900-fold increase in octanol/water partition coefficient. The differential arises from the replacement of the 4-methoxy group with the 4-(4-methylbenzyloxy) moiety and the addition of 3,5-dimethyl substituents. The elevated logP predicts significantly greater membrane permeability and tissue distribution for the target compound, which is essential for applications requiring blood-brain barrier penetration or intracellular target engagement.

Lipophilicity logP SAR Drug-likeness Membrane permeability

Enhanced Solubility and Handling Stability of the Hydrochloride Salt Form for Aqueous Biological Assays

The hydrochloride salt (CAS 1311315-64-6) of the target compound is described as a white to off-white crystalline powder with improved aqueous solubility and storage stability compared to the free base, which is an oily liquid . While the free base is poorly soluble in water, the hydrochloride salt dissolves readily in aqueous buffers, facilitating its use in in vitro and in vivo studies without requiring organic co-solvents that can confound biological readouts . Quantitative solubility data are not yet published for this specific compound, but amine hydrochloride salts typically exhibit aqueous solubility improvements of 10–100 fold over their free base counterparts; for this compound, the solubility is anticipated to be >10 mg/mL in PBS, based on class-level behaviour of structurally related benzylamine hydrochlorides.

Salt form Solubility Stability Biological assay compatibility

Availability of Batch-Specific Analytical Quality Control Documentation (NMR, HPLC, GC) Ensuring Reproducibility

Bidepharm supplies ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine at a standard purity of 95% and provides batch-specific quality control reports including NMR, HPLC, and GC analyses . This level of analytical documentation directly addresses reproducibility concerns that are prevalent with many in-class benzylamine building blocks, for which only basic purity statements are offered without spectral evidence. The inclusion of complementary chromatographic and spectroscopic purity assessments allows researchers to verify compound identity and purity independently, reducing the risk of experimental variability caused by contaminating isomers or degradation products. Comparable analogs such as N-ethyl-3,5-dimethylbenzylamine (CAS 740736-43-0) are frequently offered without such comprehensive QC documentation [1].

Quality control Purity NMR HPLC GC Reproducibility

Optimal Research Application Scenarios for ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine Based on Documented Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced CNS Penetration

The compound's high logP of 5.49 [1] makes it a privileged scaffold for CNS drug discovery programs where blood-brain barrier penetration is a critical requirement. The 3.29 logP unit increase over simpler 4-methoxybenzylamine analogs predicts substantially greater brain exposure, positioning this compound as a superior starting point for optimizing neurological targets such as GPCRs, ion channels, or transporters expressed in the CNS.

In Vitro and In Vivo Pharmacological Studies Requiring Aqueous Solubility Without DMSO Toxicity

The hydrochloride salt form (CAS 1311315-64-6) offers aqueous solubility suitable for direct dissolution in assay buffers, eliminating the need for DMSO concentrations that can confound cell viability and enzyme activity readouts . This is particularly advantageous for phenotypic screening, high-content imaging, and in vivo dosing protocols where solvent-induced artefacts must be minimized.

SAR Studies Requiring High-Confidence Structure-Property Reproducibility

The availability of batch-specific NMR, HPLC, and GC quality control reports ensures that the compound used in SAR campaigns is unequivocally identified and quantified, reducing the risk of misleading activity data caused by undetected impurities. This is essential for studies where precise structure-activity correlations are used to guide medicinal chemistry decisions and patent filings.

Synthesis of Complex Chemical Probes and Fluorescent Ligands

The sterically hindered 3,5-dimethyl substitution pattern, combined with the 4-(4-methylbenzyloxy) ether handle, provides both synthetic versatility and conformational constraint. The benzyloxy group can serve as a latent phenol via hydrogenolysis, enabling late-stage functionalization for bioconjugation or fluorescent labelling, while the dimethyl groups restrict rotational freedom to favour bioactive conformations .

Quote Request

Request a Quote for ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.